molecular formula C12H18N2O B14838718 5-Tert-butyl-4-cyclopropoxypyridin-2-amine

5-Tert-butyl-4-cyclopropoxypyridin-2-amine

Cat. No.: B14838718
M. Wt: 206.28 g/mol
InChI Key: SFRPPDUADIKKCS-UHFFFAOYSA-N
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Description

5-Tert-butyl-4-cyclopropoxypyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a tert-butyl group at the 5-position, a cyclopropoxy group at the 4-position, and an amine group at the 2-position of the pyridine ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-4-cyclopropoxypyridin-2-amine can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a substituted pyridine derivative, under specific reaction conditions. For example, the reaction of 5-tert-butyl-2-chloropyridine with cyclopropylamine in the presence of a base like potassium carbonate can yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes steps such as purification and isolation of the final product to ensure high purity and yield. Advanced techniques like continuous flow synthesis and automated reactors can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-4-cyclopropoxypyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

5-Tert-butyl-4-cyclopropoxypyridin-2-amine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-4-cyclopropoxypyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butyl-2-cyclopropoxypyridine: Similar structure but lacks the amine group.

    5-Tert-butyl-4-methoxypyridin-2-amine: Similar structure but has a methoxy group instead of a cyclopropoxy group.

Uniqueness

5-Tert-butyl-4-cyclopropoxypyridin-2-amine is unique due to the combination of its tert-butyl, cyclopropoxy, and amine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

5-tert-butyl-4-cyclopropyloxypyridin-2-amine

InChI

InChI=1S/C12H18N2O/c1-12(2,3)9-7-14-11(13)6-10(9)15-8-4-5-8/h6-8H,4-5H2,1-3H3,(H2,13,14)

InChI Key

SFRPPDUADIKKCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(C=C1OC2CC2)N

Origin of Product

United States

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